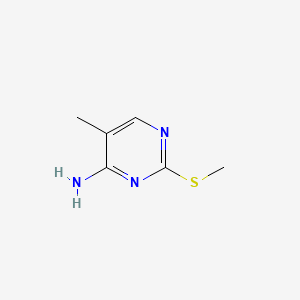![molecular formula C11H12NO3S- B13060062 [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate](/img/structure/B13060062.png)
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate is a chemical compound with a complex structure that includes a tetrahydronaphthalene ring and a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with aminomethanesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or distillation to remove any impurities and ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide, while reduction could produce a simpler hydrocarbon derivative .
Aplicaciones Científicas De Investigación
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate
- [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate
- (1E)-1,2,3,4-tetrahydronaphthalen-1-ylideneamino propane-1-sulfonate
Uniqueness
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydronaphthalene ring and methanesulfonate group make it particularly interesting for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H12NO3S- |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]methanesulfonate |
InChI |
InChI=1S/C11H13NO3S/c13-16(14,15)8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6H,3,5,7-8H2,(H,13,14,15)/p-1/b12-11+ |
Clave InChI |
XXHYQQDQNMGHBM-VAWYXSNFSA-M |
SMILES isomérico |
C1CC2=CC=CC=C2/C(=N/CS(=O)(=O)[O-])/C1 |
SMILES canónico |
C1CC2=CC=CC=C2C(=NCS(=O)(=O)[O-])C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
![{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
![5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13059995.png)
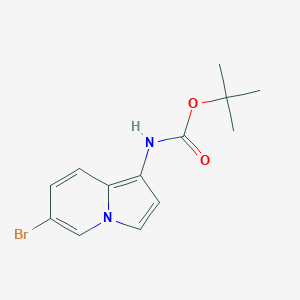
![(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene](/img/structure/B13060005.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate](/img/structure/B13060013.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B13060015.png)
![2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060028.png)
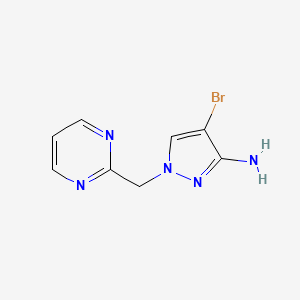
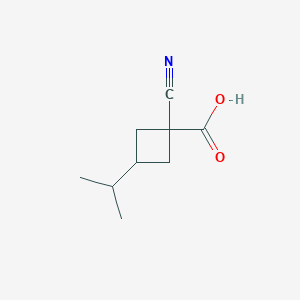
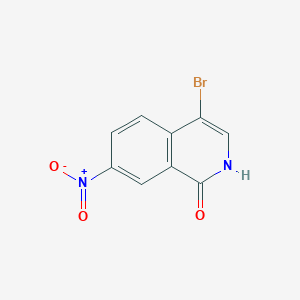
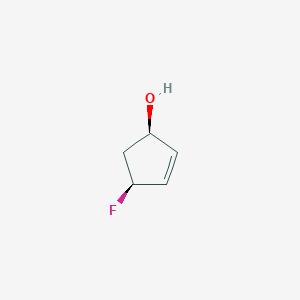
![1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13060056.png)
